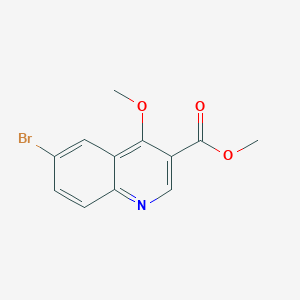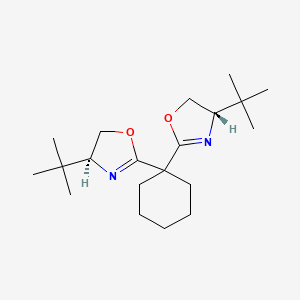
Methyl 6-bromo-4-methoxyquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 6-bromo-4-methoxyquinoline-3-carboxylate” is a heterocyclic organic compound with a quinoline ring system. It has a CAS Number of 1841096-87-4 and a molecular weight of 296.12 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “methyl 6-bromo-4-methoxyquinoline-3-carboxylate” and its InChI code is1S/C12H10BrNO3/c1-16-11-8-5-7 (13)3-4-10 (8)14-6-9 (11)12 (15)17-2/h3-6H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.
Wissenschaftliche Forschungsanwendungen
Synthesis and Computational Studies
Methyl 6-bromo-4-methoxyquinoline-3-carboxylate has been utilized in the synthesis and computational studies of various compounds. For instance, it has been used in the synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(furan-2-yl-methyl)-2-morpholinoacetamide and its derivatives, characterized by single crystal X-ray diffraction and density functional theory (DFT) calculations (Bai et al., 2011).
Metabolic Studies
In metabolic studies, the compound has been investigated in the context of primaquine metabolism. Primaquine, a 6-methoxy-8-aminoquinoline derivative used for malaria treatment, undergoes metabolic transformations by microorganisms, resulting in various metabolites (Clark, Huford & McChesney, 1981).
Synthesis of Derivatives
Methyl 6-bromo-4-methoxyquinoline-3-carboxylate is a key intermediate in synthesizing various derivatives. For example, it has been used to synthesize novel inhibitors of steroid 5alpha reductases, demonstrating the dependency of activity and selectivity on the heterocycle's features and the N,N-dialkylamide substituent size (Baston, Palusczak & Hartmann, 2000).
Fluorescent Indicators
The compound has also been utilized in the development of fluorescent halide-sensitive quinolinium dyes. These dyes, synthesized by reacting 6-methylquinoline with methyl bromide, are used in physiological measurements to determine intracellular chloride levels (Geddes et al., 2001).
Crystal and Biological Activity Studies
In crystal and biological activity studies, the compound has been used to synthesize N-((6-bromo-2-methoxyquinolin-3- yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, demonstrating anti-Mycobacterium phlei 1180 activity (Bai et al., 2012).
Skraup-Type Synthesis
It has been used in the Skraup-type synthesis of 3-bromoquinolin-6-ols, showcasing its versatility as a reagent in synthesizing diversely substituted quinolines (Lamberth et al., 2014).
Anti-Tuberculosis Drug Synthesis
The compound plays a role in synthesizing anti-TB drugs, such as quinoline-TMC-207 derivatives, highlighting its importance in medicinal chemistry (Sun Tie-min, 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 6-bromo-4-methoxyquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-16-11-8-5-7(13)3-4-10(8)14-6-9(11)12(15)17-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIXOCMHDRXXSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C=CC2=NC=C1C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1841096-87-4 |
Source


|
| Record name | methyl 6-bromo-4-methoxyquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-N-(2-(4-methylpiperazin-1-yl)phenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2954557.png)
![3-chloro-4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2954559.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2954560.png)



![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2954567.png)






